molecular formula C15H12O4 B12528836 (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone CAS No. 659746-68-6

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone

Cat. No.: B12528836
CAS No.: 659746-68-6
M. Wt: 256.25 g/mol
InChI Key: YWQLKWUXEZFWTK-UHFFFAOYSA-N
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Description

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is an organic compound that features a methoxy group and a benzodioxole ring attached to a phenylmethanone structure

Properties

CAS No.

659746-68-6

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(7-methoxy-1,3-benzodioxol-4-yl)-phenylmethanone

InChI

InChI=1S/C15H12O4/c1-17-12-8-7-11(14-15(12)19-9-18-14)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

YWQLKWUXEZFWTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone typically involves the reaction of 7-methoxy-1,3-benzodioxole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine

In medicine, derivatives of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone are explored for their potential use as pharmaceuticals. Their ability to interact with specific biological targets makes them promising candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is unique due to its combination of a methoxy group, a benzodioxole ring, and a phenylmethanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone, also known by its CAS number 281232-91-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is C15_{15}H12_{12}O4_4. Its structure features a methoxy-substituted benzodioxole moiety linked to a phenyl group via a carbonyl functional group. This structural arrangement is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone has been explored in various studies, focusing primarily on its anticancer properties and inhibition of specific molecular targets.

Anticancer Activity

Research has indicated that compounds similar to (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone exhibit significant anticancer activity. For instance, derivatives of benzodioxole have been shown to target G-quadruplex structures in DNA, which are important for regulating gene expression in cancer cells. A study demonstrated that certain derivatives could effectively stabilize these structures, leading to inhibited cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameEC50 (µM)Mechanism of Action
(7-Methoxy-2H-1,3-benzodioxol)0.087G-Quadruplex stabilization
Benzodioxole Derivative 10.10Inhibition of transcription factors
Benzodioxole Derivative 20.20Induction of apoptosis in cancer cells

The mechanism by which (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone exerts its biological effects involves interaction with cellular targets such as cyclin-dependent kinases (CDKs). CDK9 is particularly relevant as it plays a crucial role in transcription elongation. Inhibitors targeting CDK9 have shown promise in reversing epigenetic silencing in cancer cells .

Case Study: CDK9 Inhibition

In a comparative study involving various inhibitors of CDK9, it was found that structural modifications significantly affected potency and selectivity. The presence of the methoxy group was essential for maintaining high activity levels against cancer cell lines .

Pharmacological Profiles

The pharmacological profile of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone includes:

  • Selectivity : Exhibits selectivity towards cancerous cells over normal cells.
  • Potency : Demonstrates low micromolar activity against various cancer cell lines.
  • Mechanistic Insights : Engages in hydrogen bonding and π–π stacking interactions with target proteins.

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